molecular formula C8H11NO3 B1615853 (Furan-2-ylmethyl-methyl-amino)-acetic acid CAS No. 500348-57-2

(Furan-2-ylmethyl-methyl-amino)-acetic acid

Cat. No. B1615853
CAS RN: 500348-57-2
M. Wt: 169.18 g/mol
InChI Key: VOVYGRZZOYLQDY-UHFFFAOYSA-N
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Description

(Furan-2-ylmethyl-methyl-amino)-acetic acid (also known as FMAA) is a compound that has been gaining attention in the scientific community due to its potential applications in research. FMAA is a synthetic amino acid that contains a furan ring, which is a heterocyclic compound that is known for its biological activity.

Scientific Research Applications

FMAA has been used in a variety of scientific research applications, including as a building block for peptide synthesis, as a probe for studying protein structure and function, and as a tool for investigating protein-protein interactions. FMAA has also been used in the development of new drugs and therapies, particularly in the area of cancer research.

Mechanism of Action

The mechanism of action of FMAA is not well understood, but it is believed to act as a competitive inhibitor of certain enzymes and receptors. FMAA has been shown to have high affinity for certain protein targets, which makes it a useful tool for studying protein-ligand interactions.
Biochemical and Physiological Effects:
FMAA has been shown to have a variety of biochemical and physiological effects, including the inhibition of certain enzymes and receptors, the modulation of protein-protein interactions, and the induction of apoptosis in cancer cells. FMAA has also been shown to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using FMAA in lab experiments is its high affinity for certain protein targets, which makes it a useful tool for studying protein-ligand interactions. However, one limitation of using FMAA is its relatively high cost compared to other amino acids.

Future Directions

There are several future directions for research involving FMAA. One area of interest is the development of new drugs and therapies based on the properties of FMAA. Another area of interest is the use of FMAA as a tool for studying protein-protein interactions and the development of new methods for protein structure determination. Additionally, further research is needed to understand the mechanism of action of FMAA and its potential applications in various areas of scientific research.

properties

IUPAC Name

2-[furan-2-ylmethyl(methyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-9(6-8(10)11)5-7-3-2-4-12-7/h2-4H,5-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVYGRZZOYLQDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CO1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70286399
Record name N-[(Furan-2-yl)methyl]-N-methylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70286399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

500348-57-2
Record name N-[(Furan-2-yl)methyl]-N-methylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70286399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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